BenchChemオンラインストアへようこそ!

Lewis X antigen

Neural stem cell Glycobiology Antibody specificity

The Lewis X antigen (LeX; Galβ1-4(Fucα1-3)GlcNAcβ-R), also designated CD15 and SSEA-1, is a fucosylated type 2 histo-blood group carbohydrate epitope. Its absence of terminal α2,3-linked sialic acid fundamentally alters lectin and antibody recognition compared to sialyl Lewis X (sLeX). Researchers requiring precise isolation of neural stem cell subpopulations must utilize clone-specific anti-Lewis X antibodies, such as clone 5750, which labels functionally distinct cells. For pathogen glycobiology, anti-Lewis X clone F8A1.1 is uniquely validated for terminal, nonreducing LeX epitopes. In oncology, LeX serves as an independent prognostic biomarker in TNBC. Procure well-characterized, clone-validated reagents to ensure reproducible experimental outcomes.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B1518446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis X antigen
Synonymslacto-N-fucopentaose III
LNFPIII
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O
InChIInChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1
InChIKeyCMQZRJBJDCVIEY-JKWAXHHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis X Antigen (CD15/SSEA-1) Procurement Guide: Structure, Biosynthesis, and Scientific Rationale


The Lewis X antigen (LeX; Galβ1-4(Fucα1-3)GlcNAcβ-R), also designated CD15 and stage-specific embryonic antigen-1 (SSEA-1), is a fucosylated type 2 histo-blood group carbohydrate epitope [1]. It is synthesized by α1,3-fucosyltransferases that transfer fucose to N-acetyllactosamine (LacNAc)-terminating glycans on glycolipids, glycoproteins, and proteoglycans [2]. LeX is widely expressed on leukocytes, neural tissues, and in embryonic development, and its expression is significantly altered in multiple cancers [3]. Unlike its sialylated derivative sialyl Lewis X (sLeX), LeX lacks terminal α2,3-linked sialic acid, which fundamentally alters its recognition by lectins, antibodies, and biological function [4].

Lewis X Antigen (CD15) Procurement: Why In-Class Substitution with Sialyl Lewis X or Other Lewis Antigens is Scientifically Invalid


The Lewis X antigen cannot be substituted with its sialylated derivative sialyl Lewis X (sLeX) or other structurally related Lewis antigens (LeA, LeY, sLeA) due to profound and quantifiable differences in antibody recognition, lectin binding, and biological context. Anti-Lewis X antibodies exhibit clone-specific recognition of structurally distinct LeX glycan presentations, meaning that one anti-LeX clone cannot replace another without altering experimental outcomes [1]. Furthermore, the absence of α2,3-linked sialic acid on LeX, compared to sLeX, results in differential binding to lectins such as AAA and LTL-A [2]. In diagnostic contexts, sLeX and sLeA (the CA19-9 epitope) identify distinct, non-overlapping patient populations in pancreatic cancer, demonstrating that these related glycans are not functionally interchangeable [3].

Quantitative Evidence Guide for Lewis X Antigen: Differentiated Performance in Antibody Specificity, Diagnostics, and Stem Cell Applications


Differential Glycan Recognition by Anti-Lewis X Monoclonal Antibody Clones in Neural Stem Cells

The Lewis X epitope recognized by anti-Lewis X monoclonal antibody clone 5750 is structurally distinct from those recognized by other commercially available anti-Lewis X clones, including 487LeX, SSEA-1LeX, and MMALeX. This was demonstrated using carbohydrate binding assays and functional cell sorting experiments [1]. Consequently, the choice of anti-Lewis X antibody clone directly impacts the subpopulation of neural stem and progenitor cells that is identified and isolated.

Neural stem cell Glycobiology Antibody specificity

Comparative Glycan Microarray Analysis of Anti-Lewis X Antibody F8A1.1 vs. Commercial Anti-CD15 Clone W6D3

A direct comparison of the glycan specificity of the anti-Lewis X monoclonal antibody F8A1.1 (IgG3) with commercially available anti-CD15 IgG1 (clone W6D3) using a defined glycan microarray demonstrated distinct binding profiles. F8A1.1 recognized glycans expressing Lewis X epitopes in a terminal nonreducing position, whereas anti-CD15 (clone W6D3) bound to glycans with multiple repeats of Lewis X epitopes but not to glycans with a single, terminal Lewis X epitope [1]. This indicates that these two antibodies cannot be used interchangeably for detecting the same Lewis X-positive glycoconjugates.

Antibody characterization Glycan microarray Immunohistochemistry

Diagnostic Value of Sialyl Lewis X in Pancreatic Cancer Patients Negative for Sialyl Lewis A (CA19-9)

The sialyl-Lewis A (sLeA) glycan, which forms the basis of the CA19-9 assay, is the current best biomarker for pancreatic cancer but is not elevated in approximately 25% of pancreatic cancers, limiting its utility for early diagnosis [1]. A study using glycan motif profiling demonstrated that sialyl-Lewis X (sLeX) is elevated in the plasma of some sLeA-low cancers. A two-marker panel based on combined sLeA and sLeX detection differentiated 109 pancreatic cancers from 91 benign pancreatic diseases with 79% accuracy (74% sensitivity and 78% specificity), significantly better than sLeA alone, which yielded 68% accuracy (65% sensitivity and 71% specificity) [2].

Pancreatic cancer Biomarker CA19-9 Diagnostic accuracy

Lewis X Expression as an Independent Prognostic Factor in Triple-Negative Breast Cancer

In a retrospective study of 158 patients with triple-negative breast cancer (TNBC), immunohistochemical analysis revealed that 14.5% (23/158) of tumors were positive for Lewis X antigen expression [1]. Multivariate analysis demonstrated that Lewis X positivity was an independent poor prognostic factor for both recurrence-free survival (RFS) and overall survival (OS) (P = .037 and P = .024, respectively). Subgroup analysis showed that this association was particularly strong in younger patients (age < 50 years) (P < .001 for both RFS and OS) [2].

Triple-negative breast cancer Prognostic marker Immunohistochemistry

Validated Research and Industrial Applications of Lewis X Antigen Based on Differentiated Evidence


Discrimination and Isolation of Neural Stem Cell Subpopulations for Developmental Neurobiology

Researchers requiring precise isolation of neural stem and progenitor cell subpopulations must utilize specific anti-Lewis X antibody clones, such as clone 5750. As demonstrated by Hennen et al., clone 5750 labels a functionally distinct subpopulation with enhanced neurosphere-forming capacity, unlike other anti-LeX clones like 487LeX, SSEA-1LeX, and MMALeX [1]. Substituting with a different anti-LeX antibody will result in the isolation of a different cell population, confounding experimental outcomes in studies of neural development and regeneration. Procurement should be based on validated clone performance for the specific cell type of interest.

Development of Improved Diagnostic Assays for Pancreatic Cancer

For clinical researchers and diagnostic developers, the sialyl Lewis X (sLeX) antigen offers a validated route to improving upon the standard CA19-9 (sLeA) assay for pancreatic cancer. Evidence shows that a combined sLeA/sLeX biomarker panel achieves 79% diagnostic accuracy (74% sensitivity, 78% specificity), a significant improvement over sLeA alone (68% accuracy, 65% sensitivity, 71% specificity) [2]. Critically, sLeX is elevated in a subset of the ~25% of pancreatic cancers that are negative for CA19-9, enabling detection in patients missed by the current standard [3]. Procuring sLeX antigen or anti-sLeX antibodies is essential for building these next-generation diagnostic panels.

Prognostic Stratification in Triple-Negative Breast Cancer Research

In oncology research focused on triple-negative breast cancer (TNBC), Lewis X antigen expression serves as an independent, validated prognostic biomarker. Immunohistochemical analysis using a specific anti-LeX antibody can stratify patients, as LeX positivity is an independent poor prognostic factor for recurrence-free survival (P = .037) and overall survival (P = .024), with an even stronger effect in patients under 50 (P < .001) [4]. Researchers should procure a well-characterized anti-LeX antibody validated for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue to ensure reproducible and clinically meaningful results.

Characterization of Terminal Lewis X Epitopes on Pathogen Glycoconjugates

Investigators studying pathogen glycobiology, such as Schistosoma mansoni infection, require an anti-Lewis X antibody that specifically recognizes terminal, nonreducing LeX epitopes. The monoclonal antibody F8A1.1 (IgG3) has been directly compared to commercial anti-CD15 (clone W6D3) on glycan microarrays and is uniquely validated for binding to terminal LeX, whereas clone W6D3 requires multivalent LeX repeats [5]. F8A1.1 is therefore the appropriate procurement choice for immunolocalization, immunoprecipitation, and purification of LeX-containing glycoconjugates from schistosomes and other sources where terminal LeX presentation is key.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lewis X antigen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.